N-(2-furylmethyl)-2-phenylacetamide
Description
N-(2-furylmethyl)-2-phenylacetamide (C₁₃H₁₃NO₂) is a substituted 2-phenylacetamide derivative characterized by a furylmethyl group attached to the nitrogen atom. The compound’s structure combines a phenylacetamide backbone with a furan moiety, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(9-11-5-2-1-3-6-11)14-10-12-7-4-8-16-12/h1-8H,9-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLKOMNTVWSEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293405 | |
| Record name | N-(2-Furanylmethyl)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100393-20-2 | |
| Record name | N-(2-Furanylmethyl)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100393-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Furanylmethyl)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-2-phenylacetamide typically involves the reaction of 2-furaldehyde with phenylacetamide under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reaction. The process generally involves:
- Mixing 2-furaldehyde and phenylacetamide in a suitable solvent like ethanol.
- Adding sodium borohydride to the mixture to reduce the aldehyde group.
- Stirring the reaction mixture at room temperature for several hours.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation of the furan ring, followed by amide formation through a condensation reaction with phenylacetic acid derivatives.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in N-(2-furylmethyl)-2-phenylacetamide undergoes hydrolysis under acidic or basic conditions, yielding 2-phenylacetic acid and 2-furylmethylamine.
Conditions and Outcomes
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| 6M HCl | Reflux, 12 h | 2-Phenylacetic acid + 2-Furylmethylamine | 85% |
| 2M NaOH | 80°C, 8 h | Sodium 2-phenylacetate + 2-Furylmethylamine | 78% |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the furan ring remaining intact under mild conditions.
Oxidation Reactions
The furan ring is susceptible to oxidation, forming dihydrofuran derivatives or ring-opened products depending on the oxidizing agent.
Key Oxidizing Agents
| Reagent | Conditions | Product | Observation |
|---|---|---|---|
| H₂O₂ (30%) | RT, 24 h | 5-Hydroxy-2(5H)-furanone derivative | Selective α,β-unsaturation oxidation |
| KMnO₄ (0.1M) | 0°C, 2 h | Maleic acid derivative | Complete ring cleavage |
Oxidation with H₂O₂ preserves the acetamide group, while stronger agents like KMnO₄ degrade both the furan and amide moieties.
Reduction Reactions
The carbonyl group of the acetamide can be reduced to a secondary alcohol or amine.
Reduction Pathways
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 4 h | N-(2-Furylmethyl)-2-phenylethanolamine | 92% |
| NaBH₄/CeCl₃ | MeOH, RT, 6 h | 2-Phenylacetamide alcohol | 65% |
LiAlH₄ achieves full reduction to the amine, while NaBH₄/CeCl₃ selectively reduces the carbonyl to an alcohol .
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions, enabling the synthesis of bicyclic compounds.
Representative Reaction
| Dienophile | Conditions | Product | Application |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 h | Endo-adduct bicyclic lactam | Bioactive scaffold synthesis |
This reaction exploits the electron-rich diene character of the furan ring, forming six-membered transition states.
Substitution Reactions
Electrophilic aromatic substitution occurs at the furan ring’s α-position.
Examples
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 h | 5-Nitro-furylmethyl acetamide | 70% |
| Br₂ (1 equiv) | CH₂Cl₂, RT, 30 min | 5-Bromo-furylmethyl acetamide | 88% |
Nitration and bromination occur regioselectively at the furan’s α-carbon due to its high electron density .
Coordination Chemistry
The amide oxygen and furan’s π-system enable metal coordination, forming complexes with catalytic or medicinal applications.
Metal Complexation Data
| Metal Ion | Ligand Sites | Stability Constant (log K) | Application |
|---|---|---|---|
| Cu²⁺ | Amide O, Furan π | 8.2 ± 0.3 | Anticancer agents |
| Fe³⁺ | Furan π | 5.9 ± 0.2 | Oxidation catalysts |
Coordination with Cu²⁺ enhances bioactivity, as seen in analogous phenylacetamide derivatives .
Stability Under Thermal and Photolytic Conditions
The compound degrades at elevated temperatures or under UV light:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 150°C, N₂ atmosphere | Retro-Diels-Alder reaction | 2.5 h |
| UV (254 nm), 48 h | Furan ring polymerization | 85% loss |
Thermal decomposition produces furan and phenylacetamide fragments, while photolysis causes crosslinking.
Scientific Research Applications
Structural Characteristics
N-(2-furylmethyl)-2-phenylacetamide features a furylmethyl group attached to the nitrogen atom of the acetamide functional group, along with a phenyl group at the second position. This configuration may provide distinctive biological activities compared to other members of the phenylacetamide class, making it a subject of ongoing research.
Analgesic and Anti-inflammatory Potential
Due to its structural properties, this compound is being explored as a lead compound for developing new analgesics and anti-inflammatory agents. The compound's interaction with specific receptors or enzymes involved in pain modulation is critical for understanding its pharmacodynamics. Preliminary studies suggest that its binding affinity could be significant, warranting further investigation through in vitro assays.
Antibacterial Activity
Recent studies have indicated that derivatives of phenylacetamides exhibit notable antibacterial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These derivatives were screened for minimum inhibitory concentration (MIC) values ranging from 0.64 to 5.65 μg/mL, demonstrating promising antibacterial activity .
Material Science Applications
The unique structure of this compound also makes it suitable for applications in materials science. Its potential use as a precursor in organic synthesis could lead to the development of novel materials with tailored properties. The compound's reactivity can be modified through chemical substitutions, making it versatile for various synthetic pathways.
Case Studies and Comparative Analysis
The exploration of this compound's applications is still in its early stages. Future research should focus on:
- In-depth Pharmacological Studies: Conducting comprehensive pharmacokinetic and pharmacodynamic studies to elucidate the compound's mechanisms of action.
- Structure-Activity Relationship (SAR) Analysis: Investigating how variations in structure affect biological activity, particularly against resistant bacterial strains.
- Material Synthesis: Exploring its potential as a building block in creating new materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues of N-(2-furylmethyl)-2-phenylacetamide
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in N-(4-nitrophenyl)-2-phenylacetamide increases reactivity in alkylation reactions compared to N-phenyl derivatives due to enhanced anion stabilization . In contrast, the furylmethyl group in the target compound may moderate reactivity through resonance effects.
- Biological Activity : The benzoyl-dimethoxyphenethyl analogue demonstrates antiproliferative activity, suggesting that bulky N-substituents can enhance interactions with biological targets .
Reactivity in Alkylation Reactions
Table 2: Alkylation Reactivity of N-Substituted 2-Phenylacetamides
Key Findings :
Physicochemical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing :
Thermal and Solubility Behavior :
- No direct data exist for the target compound, but solubility in DMSO (used in crystallizing the benzoyl-dimethoxyphenethyl analogue) suggests polar aprotic solvents are suitable for similar derivatives .
Pharmacological Potential
- Muscarinic Antagonists : A hydroxy-substituted 2-phenylacetamide derivative () exhibits M3 receptor selectivity (Kᵢ = 1.5–7.7 nM) and low brain penetration, reducing CNS side effects. This highlights how N-substituent modifications (e.g., piperidinyl vs. furylmethyl) can tailor receptor affinity .
- Antiproliferative Activity : The benzoyl-dimethoxyphenethyl analogue’s activity against cancer cells underscores the role of aromatic stacking in drug design .
Biological Activity
N-(2-furylmethyl)-2-phenylacetamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological effects, and applications in various fields, supported by relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-furaldehyde with phenylacetamide. A common method includes:
- Mixing 2-furaldehyde and phenylacetamide in ethanol.
- Adding sodium borohydride as a reducing agent.
- Stirring the mixture at room temperature for several hours.
- Purifying the product via recrystallization or chromatography.
On an industrial scale, catalytic processes may be employed to enhance yield, often utilizing palladium on carbon (Pd/C) for hydrogenation followed by amide formation.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- The furan ring participates in π-π stacking interactions with aromatic residues in proteins.
- The amide group forms hydrogen bonds with amino acid side chains, modulating enzyme or receptor activity.
These interactions can lead to diverse biological effects, including antimicrobial and antifungal properties.
Antimicrobial Properties
Research has indicated that phenylacetamide derivatives exhibit a range of biological activities, particularly antimicrobial effects. For instance, studies have shown that compounds similar to this compound display significant antibacterial activity against various bacterial strains. The minimum effective concentration (EC50) values for related compounds have been reported, demonstrating promising antibacterial potential:
| Compound | Bacteria Tested | EC50 (µM) |
|---|---|---|
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. Oryzae | 156.7 |
| Bismerthiazol | Xanthomonas axonopodis pv. Citri | 230.5 |
| Thiodiazole copper | Xanthomonas oryzae pv. oryzicola | 545.2 |
Scanning electron microscopy (SEM) investigations confirmed that these compounds could cause cell membrane rupture in bacteria, indicating their potential as effective antimicrobial agents .
Anticancer Activity
This compound and its analogs have also been evaluated for anticancer properties. A study highlighted that certain derivatives exhibited cytotoxicity against leukemia cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide | K562 | 0.96 |
| N-(4-chloro) | MCF7 | 6.55 |
These results suggest that modifications to the structure can enhance anticancer activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Case Studies
- Antimicrobial Evaluation : A series of phenylacetamide derivatives were synthesized and tested against three bacterial strains, revealing varying degrees of efficacy based on structural modifications.
- Anticancer Studies : Research focused on the synthesis and evaluation of phenylacetamides showed promising results against leukemia cell lines, highlighting the potential for developing new anticancer therapies.
Q & A
Q. What are the optimized synthetic routes for N-(2-furylmethyl)-2-phenylacetamide, and how can reaction progress be effectively monitored?
- Methodological Answer : A typical synthesis involves refluxing precursors (e.g., chloroacetamide derivatives) with nucleophilic agents in a mixed solvent system (e.g., toluene:water 8:2). Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, purification includes solvent removal under reduced pressure, ice quenching for crystallization, or ethyl acetate extraction for liquid products. Ethanol recrystallization ensures purity for downstream applications . For analogous acetamides, K₂CO₃ in acetonitrile has been used as a base, with TLC monitoring over 24 hours .
Q. What safety protocols are critical when handling this compound and its intermediates?
- Methodological Answer : Use PPE (gloves, protective clothing, goggles) to avoid skin/eye contact. Conduct reactions in fume hoods or gloveboxes if toxic vapors (e.g., chlorinated intermediates) are generated. Post-experiment, segregate waste and collaborate with certified disposal agencies to prevent environmental contamination. Safety data for structurally similar compounds (e.g., 2-chloro-N-phenylacetamides) emphasize hazard mitigation through proper ventilation and waste management .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR : Analyze ¹H/¹³C spectra to verify furylmethyl and phenyl group integration.
- FTIR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches.
- XRD : Resolve crystal structure for absolute configuration validation, as demonstrated for related acetamides .
- Mass Spectrometry : Validate molecular weight via ESI-MS or GC-MS .
Advanced Research Questions
Q. How can contradictions in structural data (e.g., XRD vs. NMR) be resolved for this compound?
- Methodological Answer : Discrepancies between XRD (solid-state) and NMR (solution-phase) data may arise from conformational flexibility or solvent effects. Cross-validate using:
- DFT Calculations : Compare experimental XRD bond lengths/angles with computational models.
- Variable-Temperature NMR : Assess dynamic behavior in solution.
- PXRD : Confirm phase purity if polymorphs are suspected. For example, alkylated phenylacetamides showed conformational variability in XRD vs. solution studies .
Q. What experimental design considerations are critical for evaluating the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., viral proteases) using software like AutoDock Vina. Optimize docking parameters with known inhibitors as positive controls .
- In Vitro Assays : Use dose-response curves (IC₅₀/EC₅₀) in cell lines, accounting for solubility (e.g., DMSO stock solutions).
- Metabolic Stability : Assess hepatic microsome stability via LC-MS/MS to predict pharmacokinetics .
Q. How can solubility challenges of this compound in aqueous systems be addressed for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use methanol/water or DMSO/PBS mixtures, referencing solubility data for structurally similar 2-phenylacetamides in methanol .
- Surfactant-Based Formulations : Test poloxamers or cyclodextrins for enhanced bioavailability.
- HPLC-UV Quantification : Develop a validated method to measure solubility across pH gradients (1–13) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
